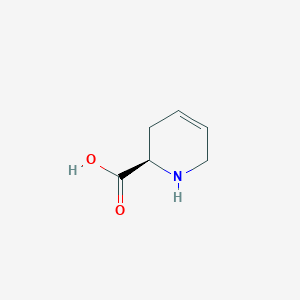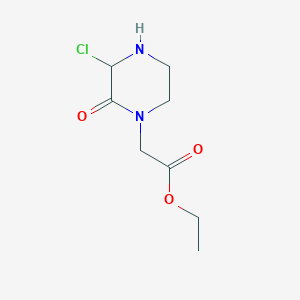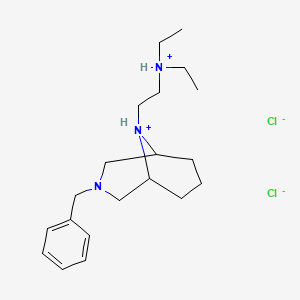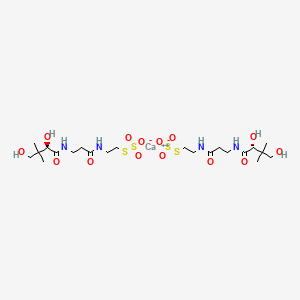
(R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. It is a derivative of pyridine and is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine-2-carboxylic acid using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions: ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Further reduction can lead to the formation of tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the carboxylic acid group to acyl chlorides or bromides.
Major Products:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Tetrahydropyridine derivatives.
Substitution: Acyl chlorides or bromides.
Scientific Research Applications
®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: It is utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, influencing various metabolic processes. The compound’s carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Pyridine-2-carboxylic acid: A non-chiral analog with similar chemical properties.
Tetrahydropyridine derivatives: Compounds with varying degrees of saturation and functional groups.
Uniqueness: ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid stands out due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in pharmaceutical applications, where the enantiomeric purity of a compound can significantly impact its biological activity and therapeutic efficacy.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2R)-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9)/t5-/m1/s1 |
InChI Key |
YCQPUTODZKESPK-RXMQYKEDSA-N |
Isomeric SMILES |
C1C=CCN[C@H]1C(=O)O |
Canonical SMILES |
C1C=CCNC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)








![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)

